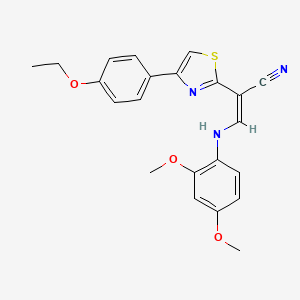

(Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

説明

BenchChem offers high-quality (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(Z)-3-(2,4-dimethoxyanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-4-28-17-7-5-15(6-8-17)20-14-29-22(25-20)16(12-23)13-24-19-10-9-18(26-2)11-21(19)27-3/h5-11,13-14,24H,4H2,1-3H3/b16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRXWARHZOYVSX-SSZFMOIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)OC)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound that integrates a thiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a complex structure with the following key components:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, contributing to various biological activities.

- Acrylonitrile Group : Imparts additional reactivity and potential interactions with biological targets.

- Dimethoxy and Ethoxy Substituents : These groups can influence the compound's lipophilicity and overall biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile have shown promising results in inhibiting cancer cell proliferation. In vitro studies reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 9 | HT29 | 1.61 | Inhibition of Bcl-2 |

| 10 | Jurkat | 1.98 | Induction of apoptosis |

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth and possess antifungal activity. The presence of electron-donating groups enhances their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Antifungal | Candida albicans | 24 µg/mL |

The biological activities of (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazole derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.

- Receptor Modulation : These compounds may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : Some studies suggest that thiazole compounds can increase reactive oxygen species (ROS), contributing to cell death in tumor cells .

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of a series of thiazole derivatives on various cancer cell lines. The results indicated that the presence of methoxy groups significantly enhanced the antitumor activity by promoting apoptosis through Bcl-2 inhibition .

- Antimicrobial Testing : Another investigation focused on the antimicrobial potential of thiazole derivatives against Gram-positive bacteria and fungi. The study revealed that compounds with halogen substitutions exhibited increased antibacterial activity compared to standard antibiotics .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile. The compound has shown efficacy against several cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.71 | |

| HepG2 (Liver Cancer) | 6.25 | |

| PC3 (Prostate Cancer) | 7.50 |

The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring significantly enhance anticancer activity. For instance, substitution patterns on the phenyl groups attached to the thiazole moiety are critical for improving potency against specific cancer types .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant properties. The compound has demonstrated significant anticonvulsant activity in various animal models. Its mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways:

| Compound | Model Used | ED50 (mg/kg) | Effectiveness |

|---|---|---|---|

| (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile | PTZ-induced seizures | 20 | High |

| Other Analogues | MES model | <20 | Comparable |

These findings suggest that the compound could serve as a lead structure for developing new anticonvulsant medications, with further optimization needed to enhance its therapeutic index .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively documented. The compound has shown broad-spectrum activity against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 12 µg/mL |

The presence of the dimethoxy and ethoxy substituents is believed to enhance the lipophilicity of the compound, facilitating better penetration through microbial membranes and increasing its efficacy .

Case Studies and Research Findings

- Anticancer Case Study : A study conducted on a series of thiazole derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The study utilized MTT assays to determine cell viability post-treatment .

- Anticonvulsant Research : An experimental model using PTZ-induced seizures in rodents revealed that the compound significantly reduced seizure duration and frequency compared to control groups. This effect was attributed to its ability to enhance GABA receptor activity .

- Antimicrobial Evaluation : In vitro testing against clinical isolates of Staphylococcus aureus showed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics like penicillin, suggesting potential for use in combination therapies .

Q & A

Q. What are the common synthetic routes for preparing (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazole ring formation : React 4-(4-ethoxyphenyl)thiazol-2-amine with a substituted acrylonitrile precursor under reflux conditions in ethanol with glacial acetic acid as a catalyst (similar to methods in ).

Knoevenagel condensation : Introduce the (2,4-dimethoxyphenyl)amino group by reacting the intermediate with 2,4-dimethoxyaniline in the presence of a base (e.g., piperidine) to form the Z-isomer selectively .

Key analytical steps include HPLC purity checks and NMR to confirm regioselectivity.

Q. How is X-ray crystallography used to confirm the stereochemistry and crystal packing of similar acrylonitrile derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the Z/E configuration and intermolecular interactions. For example:

- Crystals are grown via slow evaporation of a dichloromethane/methanol solution.

- Data collection uses Cu-Kα radiation (λ = 1.54178 Å) at 100 K.

- Structures are solved with SHELX software, refining anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H···O, C–H···π) are analyzed to explain packing stability .

Advanced Research Questions

Q. How can AutoDock4 be utilized to predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodological Answer :

Receptor preparation : Extract the target protein (e.g., EGFR kinase) from the PDB, remove water molecules, and add polar hydrogens.

Ligand preparation : Generate 3D conformers of the compound and assign Gasteiger charges.

Docking parameters : Use a grid box covering the active site (e.g., 60 × 60 × 60 ų) with 0.375 Å spacing.

Post-docking analysis : Evaluate binding poses using the Lamarckian genetic algorithm. Key interactions (e.g., hydrogen bonds with methoxy groups, π-π stacking with thiazole) are quantified via free energy scores (ΔG) .

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis optimization?

- Methodological Answer : Contradictions often arise from solvent polarity or temperature gradients. A Design of Experiments (DoE) approach is recommended:

- Variables : Reaction temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%).

- Response surface modeling : Use JMP or Minitab to identify optimal conditions. For example, highlights flow chemistry for improved heat transfer, achieving >85% yield at 90°C in DMF with 10 mol% catalyst .

Q. What strategies guide structure-activity relationship (SAR) studies for thiazole-acrylonitrile hybrids?

- Methodological Answer :

Core modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on bioactivity.

Functional group variation : Substitute the acrylonitrile moiety with esters or amides to study steric tolerance.

Biological assays : Test analogs against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values. shows nitro-substituted derivatives exhibit enhanced cytotoxicity due to redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。